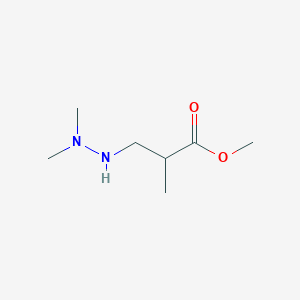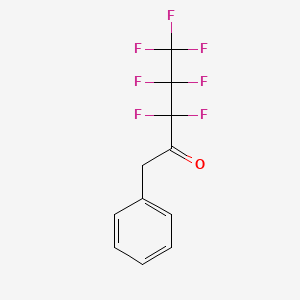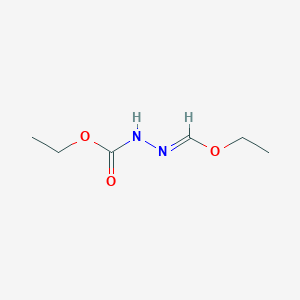
Phenyl N,N-dimethyl-P-phenylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N,N-dimethyl-P-phenylphosphonamidate is an organic compound with the molecular formula C14H16NO2P It is known for its unique structure, which includes a phosphonamidate group bonded to phenyl and N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N,N-dimethyl-P-phenylphosphonamidate can be synthesized through the reaction of dimethyl phenylphosphonite with benzyl azide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as argon, and stirred at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N,N-dimethyl-P-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or N,N-dimethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonates, while reduction results in phosphines.
Applications De Recherche Scientifique
Phenyl N,N-dimethyl-P-phenylphosphonamidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidate linkages.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphonamidate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Phenyl N,N-dimethyl-P-phenylphosphonamidate involves its interaction with molecular targets such as enzymes. The phosphonamidate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylphosphine: Similar in structure but lacks the phosphonamidate group.
N,N-Dimethyl-p-phenylenediamine: Contains a similar N,N-dimethyl group but differs in its overall structure and reactivity.
Uniqueness
Phenyl N,N-dimethyl-P-phenylphosphonamidate is unique due to its phosphonamidate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in enzyme inhibition set it apart from other similar compounds.
Propriétés
Numéro CAS |
5467-93-6 |
|---|---|
Formule moléculaire |
C14H16NO2P |
Poids moléculaire |
261.26 g/mol |
Nom IUPAC |
N-methyl-N-[phenoxy(phenyl)phosphoryl]methanamine |
InChI |
InChI=1S/C14H16NO2P/c1-15(2)18(16,14-11-7-4-8-12-14)17-13-9-5-3-6-10-13/h3-12H,1-2H3 |
Clé InChI |
KNDCSEDECNWVKD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















